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Compound of Interest |

3',5'-Dibromo-4'-
Compound Name:
hydroxyacetophenone
CAS No.: 2887-72-1
\ J

Abstract & Scope

3',5'-Dibromo-4'-hydroxyacetophenone is a critical intermediate in the synthesis of
adrenergic agents and other bioactive scaffolds. Its structural characterization presents specific
challenges due to the C2v symmetry of the aromatic ring and the quadrupolar relaxation effects
of the bromine nuclei.

This guide provides a definitive assignment of the ~1H and {13}C NMR spectra. Unlike generic
databases, this protocol emphasizes the solvent-dependent behavior of the phenolic hydroxyl
group and the heavy-atom shielding effects observed in the carbon spectrum.

Experimental Protocol
Sample Preparation

To ensure observation of the labile phenolic proton and prevent chemical shift drifting, strict
anhydrous conditions are required.

e Solvent: DMSO-ds (99.9% D) is the mandatory solvent.
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o Why? CDCIs often leads to rapid proton exchange, broadening or eliminating the -OH
signal. DMSO forms a strong hydrogen bond with the phenol, "locking" the proton and
slowing exchange, resulting in a sharp, distinct singlet downfield (>10 ppm).

« Concentration:
o "1H NMR: 10-15 mg in 0.6 mL solvent.

o MN13}C NMR: 40-50 mg in 0.6 mL solvent (required for adequate signal-to-noise ratio of
guaternary carbons C3'/C5").

o Reference: Residual solvent peak (DMSO-ds pentet) set to 2.50 ppm (*1H) and 39.5 ppm
(13}C).

Instrument Parameters
e Pulse Sequence:
o "1H: Standard zg30 (30° pulse) to ensure accurate integration.

o MN13}C: Power-gated decoupling (zgpg30) to suppress NOE buildup on quaternary
carbons, ensuring quantitative reliability.

e Transients (Scans):
o "~1H: 16 scans (sufficient for >100:1 S/N).
o M13}C: Minimum 1024 scans. The C-Br carbons have long relaxation times (

) and no NOE enhancement, making them the weakest signals.

Structural Analysis & Assignment Logic
The Symmetry Factor

The molecule possesses a plane of symmetry passing through the Acetyl group and the
Hydroxyl group (C1'-C4' axis).

o Consequence:
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o Protons at H2' and H6' are chemically equivalent (appear as one signal).
o Carbons at C2'/C6' are equivalent.

o Carbons at C3'/C5' (bearing Bromines) are equivalent.

Substituent Effects (The "Why")

o Deshielding by Acetyl: The ketone at C1'is an Electron Withdrawing Group (EWG). It
strongly deshields the ortho protons (H2'/H6'), pushing them downfield to ~8.1 ppm.

» Shielding by Bromine (Heavy Atom Effect): While electronegative, Bromine exerts a "Heavy
Atom Effect” on the attached carbon (C3'/C5'). Instead of being strongly deshielded (like C-
Cl or C-F), the large electron cloud shields the nucleus, resulting in an upfield shift to ~111
ppm, distinct from typical aromatic C-H carbons (~128 ppm).

e Phenolic Acidity: The two ortho-bromines increase the acidity of the phenolic -OH via
inductive withdrawal. This shifts the OH proton significantly downfield (~10.8 ppm) compared
to non-halogenated phenols.

Assignment Results
Table 1: "1H NMR Assignment (400 MHz, DMSO-de)
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Position Shift (60 ppm)

Multiplicity

Integration

Assignment
Logic

-OH 10.85

Broad Singlet

1H

Deshielded by H-
bonding to
DMSO and
inductive effect
of Br.

H-2', H-6' 8.14

Singlet

2H

Aromatic
protons.
Deshielded by
ortho-carbonyl.
Singlet due to
symmetry (meta-

coupling < 1Hz).

-CHs 2.56

Singlet

3H

Methyl ketone.
Typical range
(2.1-2.6 ppm).[1]
[2]

DMSO 2.50

Pentet

Residual

Solvent.

H20 3.33

Broad

Variable trace

water.

Table 2: MN{13}C NMR Assignment (100 MHz, DMSO-ds)
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Position Shift (6 ppm) Type Assignment Logic

Carbonyl carbon.

C=0 195.8 Quaternary Typical ketone region.
[31[4]

Phenolic C-OH.
Deshielded by

c-4 156.2 Quaternary
Oxygen + para-Acetyl

effect.

Aromatic C-H. Ortho
Cc-2', C-6' 131.5 CH to Acetyl
(deshielding).

C-1 130.1 Quaternary Ipso to Acetyl.

C-Br. Upfield shift due
C-3, C-% 1114 Quaternary to Heavy Atom Effect.

[5]

-CHs 26.4 CHs Methyl carbon.

Visualization of Workflow & Structure
Diagram 1: Analytical Workflow

This flowchart outlines the critical path for validating the compound, emphasizing the decision
points for solvent selection.
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Click to download full resolution via product page

Caption: Analytical workflow ensuring detection of the labile phenolic proton.
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Diagram 2: Structural Correlations (HMBC)

The following diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC)
used to confirm connectivity.

Blue Arrows: Methyl Correlations
Red Arrows: Aromatic Correlations

Click to download full resolution via product page

Caption: Key HMBC correlations validating the connectivity between the acetyl group, aromatic
ring, and substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 2,6-Dibromophenol(608-33-3) 13C NMR [m.chemicalbook.com]

e 2. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]
e 3. compoundchem.com [compoundchem.com]

e 4. Cshifts [sites.science.oregonstate.edu]

e 5. bhu.ac.in [bhu.ac.in]

» To cite this document: BenchChem. [Application Note: High-Resolution NMR
Characterization of 3',5'-Dibromo-4'-hydroxyacetophenone]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1583977#1h-nmr-and-13c-nmr-
assignment-for-3-5-dibromo-4-hydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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